molecular formula C21H23NO3 B5124653 8-[4-(4-ethoxyphenoxy)butoxy]quinoline

8-[4-(4-ethoxyphenoxy)butoxy]quinoline

Cat. No. B5124653
M. Wt: 337.4 g/mol
InChI Key: OGUCVCBFQIOHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(4-ethoxyphenoxy)butoxy]quinoline, also known as E-3174, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

8-[4-(4-ethoxyphenoxy)butoxy]quinoline has been extensively studied for its potential applications in scientific research. As a selective inhibitor of ACE, this compound has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. Additionally, this compound has been investigated for its potential to inhibit tumor growth and metastasis in cancer research.

Mechanism of Action

The mechanism of action of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves its ability to selectively inhibit ACE, which is an enzyme that converts angiotensin I to angiotensin II. By inhibiting ACE, this compound reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reduce blood pressure and improve cardiac function, this compound has been reported to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to inhibit tumor growth and metastasis in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[4-(4-ethoxyphenoxy)butoxy]quinoline in lab experiments is its selectivity for ACE inhibition. This allows researchers to specifically target the renin-angiotensin system and study its effects on the cardiovascular system. However, one limitation of using this compound is its potential for off-target effects, as it may also inhibit other enzymes in addition to ACE.

Future Directions

There are several future directions for research on 8-[4-(4-ethoxyphenoxy)butoxy]quinoline. One area of interest is the potential for this compound to be used as a therapeutic agent for cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems. Finally, the development of new synthesis methods for this compound may lead to improved yields and greater accessibility for researchers.

Synthesis Methods

The synthesis of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-(4-ethoxyphenoxy)butyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications and has been successfully used to produce this compound in large quantities for research purposes.

properties

IUPAC Name

8-[4-(4-ethoxyphenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-23-18-10-12-19(13-11-18)24-15-3-4-16-25-20-9-5-7-17-8-6-14-22-21(17)20/h5-14H,2-4,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUCVCBFQIOHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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